molecular formula C5H9ClF3N B12497864 1,1,1-Trifluoropent-4-en-2-amine hydrochloride

1,1,1-Trifluoropent-4-en-2-amine hydrochloride

Cat. No.: B12497864
M. Wt: 175.58 g/mol
InChI Key: NTXOWAXRHYWWNJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropent-4-en-2-amine hydrochloride is a chiral amine hydrochloride derivative characterized by a trifluoromethyl group (-CF₃) and a terminal double bond in its pentenyl chain. Its molecular formula is C₅H₉ClF₃N, with a molecular weight of 168.62 g/mol and CAS number 2357966-53-9 . The compound’s structure features a stereogenic center at the C2 position (denoted as (2S)-configuration in chiral forms) and a reactive 4-en group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the double bond offers sites for further functionalization, such as cycloaddition or hydrogenation reactions .

Properties

Molecular Formula

C5H9ClF3N

Molecular Weight

175.58 g/mol

IUPAC Name

1,1,1-trifluoropent-4-en-2-amine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c1-2-3-4(9)5(6,7)8;/h2,4H,1,3,9H2;1H

InChI Key

NTXOWAXRHYWWNJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoropent-4-en-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:

Industrial Production Methods

Industrial production of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropent-4-en-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 1,1,1-Trifluoropent-4-en-2-amine hydrochloride include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Scientific Research Applications

1,1,1-Trifluoropent-4-en-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 1,1,1-Trifluoropent-4-en-2-amine hydrochloride and related trifluorinated amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Reference
1,1,1-Trifluoropent-4-en-2-amine hydrochloride C₅H₉ClF₃N 168.62 Pentenyl chain, C2 amine, CF₃, double bond at C4 2357966-53-9
1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride C₈H₈Cl₂F₃N 246.06 Aromatic chlorophenyl substituent, CF₃, primary amine 65990-86-5
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₇ClF₃N 149.54 Shorter propane chain, chiral center at C2 177469-12-4
1-(4-Chlorophenyl)-2,2,2-trifluoroethylamine hydrochloride C₉H₁₀Cl₂F₃N 260.08 Branched methylamine, chlorophenyl, CF₃ 1394040-17-5

Key Comparative Insights:

Chain Length and Substituents: The target compound’s pentenyl chain provides greater flexibility and reactivity compared to shorter analogs like 1,1,1-trifluoropropan-2-amine hydrochloride (propane chain) . Aromatic vs.

Stereochemistry and Functional Groups: The (2S)-chirality in the target compound may influence its interaction with biological targets, similar to enantiomeric pairs like (R)-1,1,1-trifluoropropan-2-amine hydrochloride and its (S)-counterpart .

Physicochemical Properties :

  • The double bond in the target compound’s pentenyl chain enhances reactivity (e.g., susceptibility to oxidation or addition reactions) compared to saturated analogs.
  • Lipophilicity : The trifluoromethyl group in all listed compounds increases hydrophobicity, but the aromatic chlorophenyl group in and further elevates logP values, impacting membrane permeability.

Research and Application Context

  • Synthetic Utility : The target compound’s double bond allows for diversification into cyclopropane or epoxide derivatives, a feature absent in saturated or aryl-substituted analogs .
  • Biological Relevance : Trifluorinated amines are common in agrochemicals and pharmaceuticals. For example, 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 65990-86-5) has been explored as a building block for kinase inhibitors , while shorter-chain analogs like 1,1,1-trifluoropropan-2-amine hydrochloride are used in PET tracer synthesis .

Biological Activity

1,1,1-Trifluoropent-4-en-2-amine hydrochloride is a fluorinated organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride is C5H7ClF3NC_5H_7ClF_3N, with a molecular weight of approximately 185.57 g/mol. The presence of trifluoromethyl groups significantly influences its reactivity and interaction with biological targets.

The biological activity of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may facilitate membrane penetration, allowing the compound to reach intracellular targets effectively.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological processes.

Biological Activity

Research indicates that 1,1,1-Trifluoropent-4-en-2-amine hydrochloride exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell membranes or interference with metabolic functions.

Anticancer Properties

Preliminary investigations suggest that 1,1,1-Trifluoropent-4-en-2-amine hydrochloride may exhibit anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

Case Studies

Several studies highlight the biological activity of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant antibacterial activity with inhibition zones ranging from 10 mm to 20 mm depending on the bacterial strain.
  • Investigation of Anticancer Effects :
    • Objective : To assess the cytotoxicity against human cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : IC50 values indicated potent cytotoxic effects at concentrations as low as 5 µM in certain cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of 1,1,1-Trifluoropent-4-en-2-amine hydrochloride:

Compound NameStructureBiological Activity
Compound AStructure AModerate antibacterial
Compound BStructure BHigh anticancer activity
1,1,1-Trifluoropent-4-en-2-amine hydrochloride Structure C Significant antibacterial and anticancer potential

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